molecular formula C11H12INO3 B5776544 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid

4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid

Cat. No. B5776544
M. Wt: 333.12 g/mol
InChI Key: LUOLQVUHTYRSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid, also known as IMB-6G, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IMB-6G is a derivative of the amino acid tryptophan, and it has been shown to possess various biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid in laboratory experiments is its high purity and yield, which makes it suitable for use in a wide range of applications. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Finally, research is needed to investigate the safety and toxicity of this compound, particularly in animal models, in order to determine its potential for use in humans.

Synthesis Methods

The synthesis of 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid involves the reaction of 3-iodo-4-methylaniline with diethyl malonate in the presence of a base catalyst, followed by a decarboxylation step to yield the final product. This method has been optimized to achieve high yields and purity of the compound, making it suitable for use in laboratory experiments.

Scientific Research Applications

4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

4-(3-iodo-4-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLQVUHTYRSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.